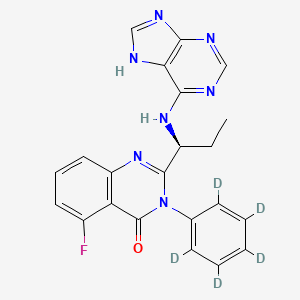
1,5-Bis(4-nitrophenyl)-3-phenylformazan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-nitrophenyl)-3-phenylformazan is an organic compound belonging to the formazan family. Formazans are characterized by the presence of a chain of nitrogen atoms, specifically the -N=N-C=N- linkage. These compounds are known for their vibrant colors and are widely used as dyes and indicators in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(4-nitrophenyl)-3-phenylformazan can be synthesized through a diazo coupling reaction. The process involves the reaction of diazonium salts with active methylene compounds. Specifically, the synthesis starts with the preparation of 4-nitrobenzene diazonium chloride, which is then coupled with phenylhydrazine to form the desired formazan compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-nitrophenyl)-3-phenylformazan undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.
Major Products Formed
Reduction: 1,5-Bis(4-aminophenyl)-3-phenylformazan.
Oxidation: Corresponding azo compounds.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1,5-Bis(4-nitrophenyl)-3-phenylformazan has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in biological assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized as a dye in textile and paper industries.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-nitrophenyl)-3-phenylformazan involves its interaction with specific molecular targets. In biological systems, it can act as a photosensitizer, generating reactive oxygen species upon light activation. These reactive species can induce cell death in cancer cells, making it a potential candidate for photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-aminophenyl)-3-phenylformazan: Similar structure but with amino groups instead of nitro groups.
1,5-Bis(4-nitrophenyl)-3-cyanoformazan: Contains a cyano group instead of a phenyl group.
1,5-Bis(4-nitrophenyl)-3-(naphthalen-1-yl)formazan: Contains a naphthyl group instead of a phenyl group.
Uniqueness
1,5-Bis(4-nitrophenyl)-3-phenylformazan is unique due to its specific combination of nitro and phenyl groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
N'-(4-nitroanilino)-N-(4-nitrophenyl)iminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c26-24(27)17-10-6-15(7-11-17)20-22-19(14-4-2-1-3-5-14)23-21-16-8-12-18(13-9-16)25(28)29/h1-13,20H/b22-19-,23-21? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIUTTAVBNEBTE-QUHCWSQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


